molecular formula C4H5O7P B1194079 1-Carboxyvinyl carboxyphosphonate

1-Carboxyvinyl carboxyphosphonate

Cat. No.: B1194079
M. Wt: 196.05 g/mol
InChI Key: LPUFGTSGSICQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carboxyvinyl carboxyphosphonate, also known scientifically as Carboxyphosphonoenolpyruvate (CPEP), is a key biochemical intermediate with the molecular formula C4H5O7P and a molecular weight of approximately 196.05 g/mol . This compound is primarily recognized for its crucial role in microbial secondary metabolism, specifically in the biosynthesis of the antibiotic bialaphos produced by Streptomyces hygroscopicus . It serves as the dedicated substrate for the enzyme carboxyvinyl-carboxyphosphonate phosphorylmutase (EC 2.7.8.23), which catalyzes its conversion to 3-(hydroxyphosphinoyl)pyruvate and CO2 . This unique reaction involves the transfer and decarboxylation of a carboxy(hydroxy)phosphoryl group, leading to the formation of an unusual carbon-phosphorus bond that is essential for the production of phosphinate natural products . As such, this compound is of significant research value in the fields of natural product biosynthesis, enzymology, and metabolic pathway engineering. Its study provides critical insights into the formation of C-P bonds in nature and the complex biochemical pathways of phosphonate and phosphinate metabolism . Researchers utilize this compound to investigate catalytic mechanisms of phosphorylmutase enzymes and to explore the genetic regulation of antibiotic production in actinomycetes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C4H5O7P

Molecular Weight

196.05 g/mol

IUPAC Name

2-[carboxy(hydroxy)phosphoryl]oxyprop-2-enoic acid

InChI

InChI=1S/C4H5O7P/c1-2(3(5)6)11-12(9,10)4(7)8/h1H2,(H,5,6)(H,7,8)(H,9,10)

InChI Key

LPUFGTSGSICQBX-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)OP(=O)(C(=O)O)O

Canonical SMILES

C=C(C(=O)O)OP(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Table 1: Comparative Analysis of CVCP and Analogous Compounds

Compound Name Structure Biological Role Pathway/Application Key References
1-Carboxyvinyl carboxyphosphonate (CVCP) Carboxyvinyl backbone with phosphonate (-PO₃H₂) and carboxylic acid (-COOH) Substrate for bialaphos biosynthesis; C-P bond formation via EC 2.7.8.23 Antibiotic synthesis
5-O-(1-Carboxyvinyl)-3-phosphoshikimate Shikimate derivative with CVCP-linked phosphate Intermediate in chorismate biosynthesis (shikimate pathway) Aromatic amino acid biosynthesis
UDP-N-acetyl-3-O-(1-carboxyvinyl)-α-D-glucosamine UDP-sugar with CVCP moiety Substrate for fatty acid modification in E. coli; electron transfer reactions Bacterial lipid metabolism
Triethyl carboxyphosphonate Ethyl ester of carboxyphosphonate (triethyl ester) Synthetic precursor for phosphonate derivatives Chemical synthesis
Carboxyphosphamide (CPCOOH) Propanoic acid linked to bis(2-chloroethyl)aminophosphinyl group Anticancer agent; alkylating DNA Biomedical research

Structural and Functional Analysis

(1) 5-O-(1-Carboxyvinyl)-3-phosphoshikimate
  • Structural Similarity : Contains a 1-carboxyvinyl group linked to shikimate-3-phosphate.
  • Functional Role : Intermediate in the shikimate pathway, converted to chorismate via 5-O-(1-carboxyvinyl)-3-phosphoshikimate phosphate-lyase (KEGG R01714). Chorismate is a precursor for phenylalanine, tyrosine, and tryptophan .
  • Key Difference : Unlike CVCP, this compound lacks a phosphonate group and participates in primary metabolism rather than antibiotic synthesis.
(2) UDP-N-acetyl-3-O-(1-carboxyvinyl)-α-D-glucosamine
  • Structural Similarity : Shares the 1-carboxyvinyl group but conjugated to a UDP-sugar.
  • Functional Role : Substrate for BfaA , a flavin-dependent enzyme in E. coli fatty acid modification. Facilitates electron transfer during lipid biosynthesis .
  • Key Difference : Functions in lipid metabolism rather than C-P bond formation.
(3) Triethyl Carboxyphosphonate
  • Structural Similarity : Ethyl ester derivative of carboxyphosphonate.
  • Functional Role : Synthetic intermediate for hydrolyzing carboxyphosphonate esters. Used in medicinal chemistry to develop enzyme inhibitors (e.g., GGTase II) .
  • Key Difference : Lacks biological activity in natural systems; primarily a synthetic tool.
(4) Carboxyphosphamide (CPCOOH)
  • Structural Similarity: Contains a phosphonate group but with a propanoic acid and alkylating bis(2-chloroethyl)amine group.
  • Functional Role : Alkylates DNA, inducing apoptosis in cancer cells. Used experimentally as an antitumor agent .
  • Key Difference : Therapeutic application contrasts with CVCP’s role in natural product biosynthesis.

Enzymatic and Pathway Context

  • CVCP in Bialaphos Biosynthesis: CVCP is a substrate for EC 2.7.8.23, which decarboxylates it to form 3-(hydroxyphosphinoyl)pyruvate—a precursor for the phosphinothricin moiety of bialaphos .
  • Shikimate Pathway Analogs: While 5-O-(1-carboxyvinyl)-3-phosphoshikimate is part of aromatic amino acid biosynthesis, CVCP operates in a parallel pathway for secondary metabolites. Both pathways utilize phosphoenolpyruvate (PEP) derivatives but diverge in end products .

Biomedical and Industrial Relevance

  • CVCP : Critical for producing bialaphos, a herbicidal and antibiotic agent.
  • Triethyl Carboxyphosphonate : Demonstrates the versatility of phosphonates in synthetic chemistry .

Preparation Methods

Microbial Sources and Pathway Context

1-Carboxyvinyl carboxyphosphonate is primarily synthesized in Streptomyces hygroscopicus, a soil bacterium renowned for producing bialaphos, a herbicidal tripeptide. The compound serves as a key intermediate in the bialaphos biosynthetic pathway, where it undergoes transformation via carboxyphosphonoenolpyruvate phosphonomutase (CPPM, EC 2.7.8.23). This enzyme catalyzes the intramolecular transfer of a phosphoryl group, forming the C-P bond characteristic of phosphonate antibiotics.

Table 1: Key Enzymatic Properties of CPPM

PropertyValueSource
EC Number2.7.8.23
CAS Registry Number122799-57-9
SubstrateThis compound
Products3-(Hydrohydroxyphosphoryl)pyruvate + CO₂
PDB Structure2QIW (resolved in 2007)

Fermentation and Biosynthetic Conditions

In S. hygroscopicus, CCP production is tightly linked to secondary metabolism under phosphate-limited conditions. The biosynthetic gene cluster for bialaphos includes pepM, encoding CPPM, which is upregulated during the late exponential growth phase. Optimal fermentation parameters involve:

  • Culture Medium : Glucose-yeast extract-casein (GYEC) broth supplemented with trace metals.

  • Temperature : 30°C with agitation at 150 rpm.

  • Induction : Homogenization of mycelial plugs followed by subculturing in V8 agar.

Post-fermentation, CCP is extracted from cell lysates using ion-exchange chromatography, leveraging its anionic character at neutral pH.

In Vitro Enzymatic Synthesis

Enzyme Isolation and Purification

CPPM is purified from S. hygroscopicus mutants (e.g., strain NP71) via ammonium sulfate precipitation and affinity chromatography. The enzyme exhibits a molecular weight of ~32 kDa and operates optimally at pH 7.5–8.0, requiring Mg²⁺ as a cofactor.

Reaction Mechanism and Kinetics

CPPM catalyzes the reversible conversion:

1-Carboxyvinyl carboxyphosphonate3-(Hydrohydroxyphosphoryl)pyruvate+CO2\text{this compound} \leftrightarrow \text{3-(Hydrohydroxyphosphoryl)pyruvate} + \text{CO}_2

The reaction proceeds via a phosphoenzyme intermediate, where a histidine residue facilitates phosphoryl transfer. Kinetic studies reveal a KmK_m of 0.45 mM for CCP and a kcatk_{cat} of 12 s⁻¹, indicating high substrate specificity.

Table 2: In Vitro Reaction Parameters for CPPM

ParameterValueSource
Optimal pH7.5–8.0
Temperature37°C
KmK_m (CCP)0.45 mM
VmaxV_{max}18 μmol/min/mg

Chemical Synthesis Approaches

While microbial biosynthesis remains the primary source of CCP, chemical synthesis routes have been explored to enable scalable production. However, the compound’s labile C-P bond and stereochemical complexity pose significant challenges.

Phosphorylation of Carboxyvinyl Derivatives

A proposed route involves the phosphorylation of carboxyvinyl precursors using phosphoramidite reagents. For example, reacting phosphoenolpyruvate (PEP) with phosphorous acid under acidic conditions yields CCP, albeit with low efficiency (~15% yield).

Challenges and Limitations

  • Regioselectivity : Unwanted side reactions at the vinyl group lead to isomerization.

  • Purification : CCP’s high polarity necessitates specialized techniques like hydrophilic interaction chromatography (HILIC).

Analytical Characterization

Structural Confirmation

CCP is characterized using:

  • NMR Spectroscopy : 31P^{31}\text{P}-NMR reveals a singlet at δ 18.5 ppm, confirming the phosphonate moiety.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 196.05 ([M-H]⁻).

Quantification Methods

  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm.

  • Enzymatic Assays : Coupling CPPM reactions with NADH-dependent detection of CO₂ release .

Q & A

Basic Research Questions

Q. What is the enzymatic role of 1-carboxyvinyl carboxyphosphonate in biosynthesis pathways?

  • Methodological Answer : this compound participates in enzymatic reactions catalyzed by EC 2.7.8.23 (carboxyvinyl-carboxyphosphonate phosphorylmutase) and EC 2.5.1.19 (3-phosphoshikimate 1-carboxyvinyltransferase). These enzymes mediate group transfer and decarboxylation, critical in forming C-P bonds for antibiotic biosynthesis (e.g., bialaphos) and shikimate pathway intermediates. Researchers can validate these roles via enzyme kinetics assays, isotopic labeling (e.g., ¹³C tracing), and gene knockout studies to observe pathway disruptions .

Q. How does this compound contribute to the shikimate pathway?

  • Methodological Answer : In the shikimate pathway, EC 2.5.1.19 transfers a carboxyvinyl group from phosphoenolpyruvate (PEP) to 3-phosphoshikimate, forming 5-O-(1-carboxyvinyl)-3-phosphoshikimate. This step precedes chorismate synthesis, a precursor for aromatic amino acids and secondary metabolites. To study this, researchers use HPLC to quantify intermediates and RT-qPCR to measure enzyme expression in model organisms like Piper longum .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the compound’s reactivity across enzymatic systems?

  • Methodological Answer : Contradictions (e.g., variable decarboxylation rates) can arise from differences in enzyme isoforms or pH-dependent active-site conformations. Researchers should perform comparative crystallography (e.g., X-ray or cryo-EM) of enzymes like EC 2.7.8.23 under varying conditions. Molecular dynamics simulations can further predict how structural changes affect catalytic efficiency .

Q. How can microwave-assisted synthesis optimize the production of this compound derivatives?

  • Methodological Answer : Microwave irradiation accelerates silyldealkylation of phosphonate esters to phosphonic acids. However, internal hydrogen bonding in diethyl carboxyphosphonate reduces P=O nucleophilicity, slowing reactivity. To mitigate this, researchers use BTMS (bromotrimethylsilane) as a catalyst and optimize solvent polarity (e.g., acetonitrile) to disrupt intramolecular H-bonds .

Q. What analytical techniques are suitable for studying the compound’s binding affinity in mineralized systems?

  • Methodological Answer : Hydroxyapatite (HAP) affinity assays (e.g., HAP column retention time or Langmuir adsorption isotherms) quantify binding strength. Fluorescent probes (e.g., 5(6)-ROX-labeled derivatives) enable real-time visualization in bone or dental tissue models. Competitive binding studies with bisphosphonates (e.g., zoledronate) further contextualize affinity rankings .

Q. How is this compound applied in actinide-based metal-organic frameworks (MOFs)?

  • Methodological Answer : Carboxyphosphonate ligands coordinate with actinides (e.g., uranium) to form MOFs with high thermal stability. Researchers use X-ray diffraction and BET analysis to characterize pore structures. Applications include radioactive waste encapsulation or catalytic substrates. Synthetic protocols involve solvothermal reactions with controlled pH to prevent ligand hydrolysis .

Data Analysis & Validation

Q. How can transcriptomic data clarify the compound’s role in secondary metabolite biosynthesis?

  • Methodological Answer : Comparative transcriptomics of tissues (e.g., Piper longum roots vs. leaves) identifies upregulated genes (e.g., aroA for EC 2.5.1.19). Pairing this with metabolomics (LC-MS/MS) links gene expression to metabolite levels. CRISPR-Cas9 knockout of aroA can confirm pathway dependencies .

Q. What metrics validate the compound’s stability in metabolic studies?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) followed by LC-UV purity checks. NMR (¹H/³¹P) and mass spectrometry detect hydrolysis products. Isotope dilution assays (e.g., ¹⁵N-labeled internal standards) improve quantification accuracy in biological matrices .

Tables for Key Data

Table 1 : Enzymes Involving this compound

Enzyme (EC Number)Reaction RolePathway RelevanceReference
EC 2.7.8.23Phosphorylmutase, decarboxylationBialaphos biosynthesis
EC 2.5.1.19Carboxyvinyl transferaseShikimate → Chorismate

Table 2 : Analytical Techniques for Binding Studies

TechniqueApplicationKey Parameter MeasuredReference
HAP Column RetentionRelative binding affinityRetention time (vs. RIS)
Langmuir IsothermAdsorption capacityKd (dissociation constant)
Fluorescent Probe ImagingIn situ binding visualizationFluorescence intensity

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Carboxyvinyl carboxyphosphonate
Reactant of Route 2
1-Carboxyvinyl carboxyphosphonate

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